molecular formula C10H12N2O3 B13179131 5-(2-Methylpropanamido)pyridine-3-carboxylic acid

5-(2-Methylpropanamido)pyridine-3-carboxylic acid

Cat. No.: B13179131
M. Wt: 208.21 g/mol
InChI Key: DWVMQPMNVLDYAJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropanamido)pyridine-3-carboxylic acid typically involves the reaction of pyridine-3-carboxylic acid with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production .

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropanamido)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(2-Methylpropanamido)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(2-Methylpropanamido)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-Methylpropanamido)pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility and high purity make it valuable for various research and industrial applications .

Properties

Molecular Formula

C10H12N2O3

Molecular Weight

208.21 g/mol

IUPAC Name

5-(2-methylpropanoylamino)pyridine-3-carboxylic acid

InChI

InChI=1S/C10H12N2O3/c1-6(2)9(13)12-8-3-7(10(14)15)4-11-5-8/h3-6H,1-2H3,(H,12,13)(H,14,15)

InChI Key

DWVMQPMNVLDYAJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC1=CN=CC(=C1)C(=O)O

Origin of Product

United States

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